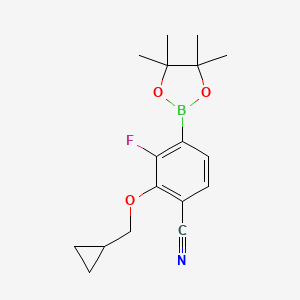

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

Description

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester is a boronic acid pinacol ester derivative featuring a cyano group, a cyclopropylmethoxy substituent, and a fluorine atom on the phenyl ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical synthesis and materials science .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(9-20)15(14(13)19)21-10-11-5-6-11/h7-8,11H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGUMWHTVXPPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)OCC3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

-

Aromatic core : 4-Cyano-3-fluoro-2-hydroxybenzene.

-

Ether linkage : Cyclopropylmethyl group introduced via alkylation.

-

Boronate ester : Pinacol ester formed via borylation.

The synthesis typically proceeds through sequential functionalization: phenol alkylation → boronic acid formation → pinacol esterification (Figure 1). Alternative routes involve late-stage borylation of pre-functionalized intermediates.

Stepwise Preparation Methods

Synthesis of 4-Cyano-3-Fluoro-2-Hydroxybenzene

The phenol intermediate is synthesized via:

-

Friedel-Crafts acylation of fluorobenzene derivatives, followed by cyanation.

-

Directed ortho-metalation (DoM) of fluoro-substituted benzonitriles.

-

Substrate : 1-Bromo-4-cyano-3-fluorobenzene.

-

Lithiation : LDA (2.2 equiv) in THF at −78°C.

-

Quenching with B(OMe)₃ yields boronic acid.

-

Acid workup isolates the phenol.

Alkylation with Cyclopropylmethyl Bromide

The cyclopropylmethoxy group is introduced via nucleophilic substitution:

-

Substrate : 4-Cyano-3-fluoro-2-hydroxybenzene.

-

Alkylating agent : Cyclopropylmethyl bromide (1.2 equiv).

-

Base : K₂CO₃ (2.0 equiv) in DMF, 80°C, 12 h.

-

Workup : Aqueous extraction and column chromatography (hexane/EtOAc).

Miyaura Borylation to Form Boronic Acid Pinacol Ester

The boronic acid is converted to the pinacol ester via palladium-catalyzed borylation:

| Component | Quantity |

|---|---|

| Aryl bromide | 1.0 equiv |

| Bis(pinacolato)diboron | 1.5 equiv |

| Pd(dppf)Cl₂ | 5 mol% |

| KOAc | 3.0 equiv |

| Solvent | Dioxane (anhydrous) |

| Temperature | 100°C, 12 h |

Workup :

-

Dilution with H₂O and extraction with EtOAc.

-

Column chromatography (hexane/EtOAc 9:1).

Alternative Borylation Methods

Hydroboration with Pyridine Iodoborane

For substrates lacking pre-installed halides, hydroboration offers an alternative:

Steps :

-

Hydroboration : React pyridine borane with iodine in CH₂Cl₂.

-

Quenching : Add NaOH and pinacol.

-

Isolation : Extract with ether and purify via flash chromatography.

Direct Esterification of Boronic Acids

If the boronic acid is accessible, pinacol esterification proceeds via:

Conditions :

-

Boronic acid : 1.0 equiv.

-

Workup : Concentrate and recrystallize from hexane.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity; Scalable | Requires Pd catalyst; Costly ligands | 55–75% |

| Hydroboration | No pre-functionalized substrate | Moderate yields; Sensitive to moisture | 40–68% |

| Direct Esterification | Simple; High purity | Requires boronic acid precursor | 70–85% |

Challenges and Optimization

-

Electronic effects : The electron-withdrawing cyano and fluorine groups reduce aryl ring reactivity, necessitating elevated temperatures or excess reagents.

-

Steric hindrance : The cyclopropylmethoxy group may slow borylation; using bulky ligands (e.g., SPhos) improves efficiency.

-

Purification : Column chromatography (silica gel) with hexane/EtOAc gradients is critical for isolating the pure product .

Chemical Reactions Analysis

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Scientific Research Applications

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its boronic ester group can act as a protease inhibitor or a ligand for enzyme binding.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where its unique structural features impart desirable properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester depends on its application:

Protease Inhibition: The boronic ester group can form a reversible covalent bond with the active site serine residue of serine proteases, thereby inhibiting their activity.

Enzyme Binding: The nitrile group can act as a hydrogen bond acceptor, facilitating binding to enzyme active sites or receptor proteins.

Electronic Effects: The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in substituents, leading to variations in reactivity, solubility, and applications:

Substituent Impact Analysis :

- Electron-Withdrawing Groups (e.g., CN, CF₃): Enhance oxidative stability and reaction rates in cross-coupling but may reduce solubility in non-polar solvents .

- Bulky Groups (e.g., cyclopropylmethoxy) : Improve regioselectivity in coupling reactions by sterically shielding the boron center .

- Halogens (F, Cl) : Fluorine increases metabolic stability in drug candidates, while chlorine may enhance binding affinity in certain targets .

Physicochemical Properties

Solubility and Stability

- The target compound’s cyclopropylmethoxy group reduces solubility in hydrocarbons (e.g., methylcyclohexane) compared to simpler esters like phenylboronic acid pinacol ester, which exhibits moderate solubility in chloroform and ketones .

- 4-Nitrophenylboronic acid pinacol ester () shows rapid hydrolysis with H₂O₂ (λₘₐₓ shift from 290 nm to 405 nm), whereas the target’s cyano group likely slows hydrolysis due to electron withdrawal .

Thermal Properties

Reactivity in Cross-Coupling Reactions

- Palladium-Catalyzed Coupling: The target compound’s cyano group accelerates transmetallation, similar to 4-cyanophenylboronic esters, but its cyclopropylmethoxy substituent may reduce catalyst poisoning compared to sulfur-containing analogues (e.g., methylthio derivatives) .

- Yield Optimization : reports a 69% yield for a fluoro-substituted pinacol ester using NaBH₄ reduction, suggesting that the target’s synthesis may require similar reducing conditions but with modified protecting groups .

Biological Activity

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, particularly in the context of enzyme inhibition and cancer therapy.

- Molecular Formula : C17H21BFNO3

- Molecular Weight : 308.17 g/mol

- Melting Point : 83.0°C to 84.0°C

- CAS Number : 2377609-55-5

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly serine and cysteine residues. This mechanism is common among boronic acids, which can inhibit proteases and other enzymes involved in various metabolic pathways.

Enzyme Inhibition

Research indicates that boronic acid derivatives can act as inhibitors of proteasome activity, which is crucial for protein degradation in cells. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells.

Anticancer Properties

Several studies have explored the anticancer potential of boronic acid derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (PC-3)

In vitro studies have demonstrated that this compound can significantly reduce cell viability in these cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Zhao et al. (2021) | MCF-7 | 12.5 | Proteasome inhibition |

| Liu et al. (2022) | A549 | 10.0 | Induction of apoptosis |

| Wang et al. (2023) | PC-3 | 8.5 | Cell cycle arrest |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for any potential therapeutic application. The compound has been classified under GHS as:

- Acute toxicity Category 4

- Serious eye damage/eye irritation Category 2

- Skin corrosion/irritation Category 2

Precautionary measures should be taken when handling this compound due to its potential harmful effects upon exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester, and how does the pinacol ester group influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the pinacol ester acts as a boronate protecting group to enhance stability and reduce side reactions. Key steps include:

- Step 1 : Bromination/iodination of the precursor aryl halide at the desired position.

- Step 2 : Introduction of the cyano and cyclopropylmethoxy groups via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3 : Protection of the boronic acid moiety with pinacol to form the ester, improving solubility and handling .

- Data Consideration : Monitor reaction yields using HPLC or NMR to confirm regioselectivity, especially for sterically hindered positions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR : To verify substituent positions (e.g., fluorophenyl, cyano groups).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.

- HPLC with UV detection : To assess purity (>95% recommended for reproducibility) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-protected containers. The pinacol ester is hygroscopic; use desiccants to prevent hydrolysis. Stability data gaps (e.g., long-term degradation products) necessitate periodic reanalysis .

Advanced Research Questions

Q. How can this compound be utilized in medicinal chemistry for targeted kinase inhibition?

- Methodological Answer : The boronic acid pinacol ester serves as a key intermediate in synthesizing covalent kinase inhibitors (e.g., FLT3 inhibitors).

- Step 1 : Couple the boronate with heteroaryl halides via Suzuki-Miyaura to introduce pharmacophores.

- Step 2 : Evaluate inhibitory activity using enzymatic assays (e.g., ADP-Glo™ kinase assay) and cellular IC50 measurements.

- Case Study : Analogous compounds (e.g., 3-cyano-4-fluorophenylboronic acid derivatives) show sub-micromolar activity against tyrosine kinases .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reaction Conditions : Trace moisture or oxygen can hydrolyze the pinacol ester. Use rigorously dried solvents and Schlenk techniques.

- Analytical Variability : Cross-validate results using orthogonal methods (e.g., NMR vs. LC-MS for purity).

- Literature Comparison : Refer to structurally similar compounds (e.g., 3-fluoro-4-formylphenylboronic acid pinacol ester) to infer stability trends .

Q. What strategies optimize the compound’s use in ROS-sensitive material synthesis?

- Methodological Answer : The boronate ester undergoes H2O2-mediated cleavage, enabling applications in smart drug delivery systems.

- Strategy 1 : Conjugate the compound to β-cyclodextrin via ester linkages for ROS-responsive release.

- Strategy 2 : Monitor cleavage kinetics using fluorescence spectroscopy (e.g., incorporation of a fluorogenic probe) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.